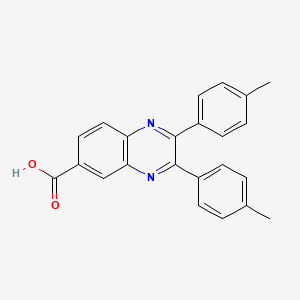
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid (BMQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ is a quinoxaline derivative that exhibits excellent biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The exact mechanism of action of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is not fully understood. However, studies have shown that 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in inflammatory cells. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its ease of synthesis and high yield. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid exhibits potent biological and pharmacological properties, making it a promising candidate for drug development and other research applications. However, one of the limitations of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid. One potential direction is the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential anticancer agent in vivo. Another direction is the development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential therapeutic agent for inflammatory diseases is also an area of interest.
Méthodes De Synthèse
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid can be synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with 4-methylphenylboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 2,3-diaminoquinoxaline with 4-methylbenzaldehyde, followed by oxidation with hydrogen peroxide. The synthesis of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is relatively simple and can be achieved with high yields.
Applications De Recherche Scientifique
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23(26)27)11-12-19(20)24-21/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQHAKKJCUVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)